Cas no 2228621-42-7 (2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol)

2-Fluoro-4-(2-methylbut-3-yn-2-yl)phenol is a fluorinated phenolic compound featuring a terminal alkyne functional group, making it a versatile intermediate in organic synthesis. The fluorine substituent enhances its reactivity in electrophilic aromatic substitution, while the alkyne group allows for further functionalization via click chemistry or metal-catalyzed couplings. Its unique structure offers potential applications in pharmaceuticals, agrochemicals, and material science, particularly in the development of bioactive molecules or advanced polymers. The compound's stability and selective reactivity make it valuable for precise synthetic modifications. Proper handling is advised due to the alkyne's flammability and potential sensitivity to light or heat.
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol structure
2228621-42-7 structure
Product name:2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol
CAS No:2228621-42-7
MF:C11H11FO
Molecular Weight:178.202846765518
CID:6330529
PubChem ID:165670119

2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol 化学的及び物理的性質

名前と識別子

    • 2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol
    • 2228621-42-7
    • EN300-1792979
    • インチ: 1S/C11H11FO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h1,5-7,13H,2-3H3
    • InChIKey: JJWBECZGMYGWFB-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C(C#C)(C)C)O

計算された属性

  • 精确分子量: 178.079393132g/mol
  • 同位素质量: 178.079393132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 226
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 20.2Ų

2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1792979-1.0g
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol
2228621-42-7
1g
$1442.0 2023-06-02
Enamine
EN300-1792979-0.05g
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol
2228621-42-7
0.05g
$1212.0 2023-09-19
Enamine
EN300-1792979-5g
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol
2228621-42-7
5g
$4184.0 2023-09-19
Enamine
EN300-1792979-10g
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol
2228621-42-7
10g
$6205.0 2023-09-19
Enamine
EN300-1792979-1g
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol
2228621-42-7
1g
$1442.0 2023-09-19
Enamine
EN300-1792979-2.5g
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol
2228621-42-7
2.5g
$2828.0 2023-09-19
Enamine
EN300-1792979-10.0g
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol
2228621-42-7
10g
$6205.0 2023-06-02
Enamine
EN300-1792979-5.0g
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol
2228621-42-7
5g
$4184.0 2023-06-02
Enamine
EN300-1792979-0.25g
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol
2228621-42-7
0.25g
$1328.0 2023-09-19
Enamine
EN300-1792979-0.5g
2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol
2228621-42-7
0.5g
$1385.0 2023-09-19

2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol 関連文献

2-fluoro-4-(2-methylbut-3-yn-2-yl)phenolに関する追加情報

Introduction to 2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol (CAS No: 2228621-42-7)

2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol, identified by the Chemical Abstracts Service Number (CAS No) 2228621-42-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of phenolic derivatives, characterized by the presence of a hydroxyl (-OH) group attached to an aromatic ring. The introduction of a fluorine atom at the 2-position and a terminal alkyne group at the 4-position further enhances its structural complexity and potential biological activity.

The structural motif of 2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol combines elements that are frequently explored in drug design. The fluorine substituent is known for its ability to modulate metabolic stability, binding affinity, and electronic properties of molecules, making it a valuable feature in medicinal chemistry. On the other hand, the propargyl moiety (–C≡C–CH₃) introduces a reactive site that can participate in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex biaryl structures.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacological properties of such compounds with greater accuracy. The presence of both fluorine and alkyne functionalities in 2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol suggests potential applications in the development of novel therapeutic agents. For instance, fluorinated phenols have been investigated for their anti-inflammatory, antioxidant, and anticancer properties, while propargyl-substituted compounds often exhibit enhanced bioavailability and metabolic stability.

In the context of current research, 2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol has been studied for its potential role in modulating enzyme activity and receptor binding. The fluorine atom can influence the electronic distribution around the aromatic ring, thereby affecting interactions with biological targets. Additionally, the alkyne group provides a handle for further derivatization, allowing chemists to explore diverse chemical space. This flexibility makes it an attractive scaffold for designing molecules with tailored pharmacological profiles.

One notable area of investigation involves the use of 2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol as a precursor in the synthesis of more complex pharmacophores. For example, researchers have explored its utility in generating bisaryl compounds through cross-coupling reactions with aryl halides or boronic acids. Such bisaryl structures are often found in commercial drugs due to their favorable pharmacokinetic properties. The combination of fluorine and propargyl groups in this compound thus positions it as a versatile building block for drug discovery efforts.

The synthesis of 2-fluoro-4-(2-methylbut-3-yn-2-yl)phenol presents unique challenges due to the need for precise functionalization at multiple positions on the aromatic ring. However, modern synthetic methodologies have made significant strides in addressing these challenges. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated coupling reactions, have been particularly effective in constructing complex molecular architectures. These techniques allow for high selectivity and yield, making it feasible to produce 2228621-42-7 on a scalable basis.

From a medicinal chemistry perspective, the biological activity of 2-fluoro-4-(2-methylbut-3-yn-2-yll)phenol has been evaluated through various in vitro assays. Preliminary studies suggest that this compound exhibits promising interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. Additionally, its ability to modulate receptor binding has been explored, with early findings indicating potential applications in neurological disorders. These preliminary results underscore the compound's significance as a lead molecule for further pharmacological development.

The role of fluorine-containing compounds in modern drug design cannot be overstated. The unique electronic properties of fluorine allow it to influence both the physical and chemical characteristics of molecules. In 2228621-42- 7, the fluorine atom at the 2-position contributes to enhanced lipophilicity and metabolic stability, which are critical factors for drug efficacy. Furthermore, fluorine's ability to participate in hydrogen bonding interactions can improve binding affinity to biological targets. These attributes make fluorinated phenols particularly attractive for developing small molecule drugs with improved pharmacokinetic profiles.

The terminal alkyne group in 22286 621- 42- 7 also plays a crucial role in its chemical reactivity and potential biological function. Alkynes are versatile intermediates that can be transformed into various functional groups through hydrogenation, oxidation, or coupling reactions. This reactivity allows chemists to modify the compound's structure systematically, enabling the exploration of diverse chemical space. Such flexibility is essential for optimizing pharmacological properties and minimizing off-target effects.

In conclusion, 22286 621- 42- 7 represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—comprising both fluoro and propargyl substituents—make it a valuable scaffold for designing novel therapeutic agents. Ongoing studies continue to uncover its biological activities and synthetic utility, positioning it as a promising candidate for further development. As our understanding of molecular interactions advances, compounds like this will undoubtedly play an increasingly important role in addressing unmet medical needs.

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